Thiophene-2-Carbohydrazide Hydrochloride: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Thiophene-2-Carbohydrazide Hydrochloride: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of optimizing heterocyclic building blocks for high-throughput screening and scale-up synthesis. Thiophene-2-carbohydrazide is a highly versatile scaffold in medicinal chemistry; however, utilizing it in its free base form often presents solubility and stability bottlenecks in aqueous physiological assays. Converting it to its hydrochloride salt fundamentally alters its physicochemical profile, enhancing its dissolution kinetics without compromising the nucleophilicity of the hydrazide moiety once neutralized in situ.
This technical whitepaper provides an in-depth analysis of thiophene-2-carbohydrazide hydrochloride, detailing its structural properties, self-validating synthesis protocols, reactivity pathways, and its pivotal role in developing advanced pharmacological agents and coordination complexes.
Molecular Architecture & Physicochemical Profile
The molecular architecture of thiophene-2-carbohydrazide hydrochloride combines an electron-rich aromatic thiophene ring with a highly reactive carbohydrazide functional group. The presence of oxygen, nitrogen, and sulfur atoms creates a potent N-S-O chelation system, making it an ideal multidentate ligand for transition metals[1].
The hydrochloride salt form (CAS: 1803610-91-4) is specifically engineered to protonate the terminal amine of the hydrazide group[2]. This prevents premature auto-oxidation and significantly increases the compound's shelf-life and solubility in polar solvents, which is a critical parameter for in vitro biological evaluations.
Table 1: Key Physicochemical and Spectroscopic Properties
| Parameter | Specification / Data |
| Chemical Name | Thiophene-2-carbohydrazide hydrochloride |
| CAS Registry Number | 1803610-91-4 (HCl Salt)[2] / 2361-27-5 (Free Base)[3] |
| Linear Formula | C₅H₇ClN₂OS |
| Molecular Weight | 178.64 g/mol (Salt) / 142.18 g/mol (Free Base)[3] |
| Spectroscopic Markers (IR) | ~1656 cm⁻¹ (C=O amide), ~1606 cm⁻¹ (C=N imine in derivatives)[4] |
| Structural Features | N-S-O coordination sites; capable of amide-imidic prototropic tautomerization[1] |
Mechanistic Synthesis and Isolation Protocols
To ensure a self-validating and reproducible system, the synthesis of the hydrochloride salt is best approached via a two-step process: an eco-friendly microwave-assisted hydrazinolysis followed by anhydrous salt formation.
Causality in Experimental Design: Microwave irradiation is selected over conventional reflux because it ensures rapid, volumetric heating. This overcomes the activation energy barrier of the nucleophilic acyl substitution in minutes rather than hours, minimizing thermal degradation and side-product formation[1]. For the salt formation, anhydrous ethereal HCl is strictly used instead of aqueous HCl to prevent the hydrolysis of the newly formed hydrazide bond.
Protocol: Microwave-Assisted Synthesis of the Hydrochloride Salt
Reagents Required:
-
Methyl thiophene-2-carboxylate (1.0 mmol)
-
Hydrazine monohydrate (5.0 mmol) – Excess is used to drive the equilibrium forward and prevent diacylhydrazine formation.[5]
-
Methanol/Water solvent system (1:1 v/v, 40 mL)
-
Ethereal HCl (2.0 M)
Step-by-Step Workflow:
-
Hydrazinolysis: Dissolve methyl thiophene-2-carboxylate and hydrazine monohydrate in the methanol/water mixture within a microwave-safe reaction vessel[5].
-
Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for exactly 5 minutes[1].
-
Self-Validation Check: The reaction mixture will transition from a clear solution to slightly opaque as the free base product begins to form.
-
-
Precipitation: Immediately plunge the vessel into an ice bath (0–4 °C). The sudden drop in temperature forces the free base to precipitate out of the solution quantitatively[5].
-
Intermediate Isolation: Collect the white precipitate via vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine.
-
Salt Formation: Suspend the purified free base in dry diethyl ether (20 mL) under constant magnetic stirring.
-
Acidification: Dropwise, add 2.0 M ethereal HCl until the pH of the suspension reaches ~2.
-
Self-Validation Check: A distinct, dense crystalline precipitate of the hydrochloride salt will form immediately upon acidification.
-
-
Final Isolation: Filter the resulting thiophene-2-carbohydrazide hydrochloride, wash with cold anhydrous ether, and dry under vacuum to afford the pure product.
Reactivity Profiling: Hydrazone and Heterocycle Formation
The synthetic utility of thiophene-2-carbohydrazide lies in the high nucleophilicity of its terminal nitrogen, driven by the alpha-effect (the adjacent nitrogen atom donates electron density). This makes it highly reactive toward electrophilic carbon centers.
-
Schiff Base / Hydrazone Formation: Condensation with aromatic aldehydes yields hydrazones. These derivatives are critical intermediates that exhibit inherent biological activity due to their ability to disrupt cellular membranes and bind to target proteins[6],[5].
-
Cyclization to Advanced Heterocycles: The hydrazide can be reacted with phenyl isothiocyanate to form a thiosemicarbazide intermediate. Depending on the cyclization conditions (e.g., dehydrative cyclization using chloroacetic acid vs. alkaline cyclization), this intermediate can be directed to form either 1,3,4-oxadiazoles or 1,2,4-triazoles[6].
Figure 1: Reactivity pathways of thiophene-2-carbohydrazide toward diverse heterocyclic scaffolds.
Pharmacological and Material Science Applications
The derivatives synthesized from the thiophene-2-carbohydrazide scaffold have demonstrated profound efficacy across multiple domains of applied science.
Table 2: Key Derivatives and Applied Mechanisms
| Derivative Class | Synthetic Pathway | Primary Application | Target / Mechanism of Action |
| Hydrazones / Schiff Bases | Acid-catalyzed condensation with aromatic aldehydes[5] | Antimicrobial / Anticancer | Cellular membrane disruption; tight binding to human carbonic anhydrase IX (CA IX) protein[6] |
| 1,3,4-Oxadiazoles | Dehydrative cyclization of thiosemicarbazide intermediates[6] | Oncology | Potent in vitro antiproliferative activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines[6] |
| Transition Metal Complexes | Ligand chelation with Mo(VI), Cu(II), Co(II)[7],[4] | Catalysis & Bioactivity | Highly efficient benzyl alcohol oxidation (Mo-complexes)[4]; ROS-mediated cytotoxicity and antifungal potential[7] |
Clinical & Catalytic Relevance: In oncology, molecular docking studies have revealed that thiophene-based hydrazones exhibit binding energies (e.g., −5.5817 kcal/mol) comparable to co-crystallized reference ligands when targeting the CA IX protein, a critical marker in tumor hypoxia[6]. Furthermore, in material science and green chemistry, mechanochemically synthesized Mo(VI) complexes utilizing thiophene-2-carboxylic acid hydrazone ligands have shown exceptional catalytic turnover in the oxidation of benzyl alcohol, achieving >90% yields in under 2 hours[4].
References
-
ACS Publications. "Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking". ACS Omega. URL: [Link]
-
PMC. "Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives". National Institutes of Health. URL: [Link]
-
RSC Advances. "Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k". Royal Society of Chemistry. URL: [Link]
-
PMC. "From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically". National Institutes of Health. URL: [Link]
Sources
- 1. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]
- 2. thiophene-2-carbohydrazide hydrochloride | 1803610-91-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-2-carbohydrazide | 2361-27-5 | Benchchem [benchchem.com]
- 6. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
